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Compound of Interest

Compound Name: PRMT5-IN-46

Cat. No.: B10806262 Get Quote

An In-depth Technical Guide to PRMT5-IN-46
For Researchers, Scientists, and Drug Development Professionals

Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular

processes, and its dysregulation is implicated in multiple cancers. This has led to the

development of targeted inhibitors, including PRMT5-IN-46. This technical guide provides a

comprehensive overview of the chemical structure, properties, and available biological data for

PRMT5-IN-46, a notable inhibitor of PRMT5. The information is intended to support

researchers and drug development professionals in their exploration of PRMT5-targeted

therapies.

Chemical Structure and Identification
PRMT5-IN-46, also identified as compound 278, is a potent inhibitor of PRMT5. Its chemical

identity is established by the following identifiers:

Chemical Name: 2-(((5-cyclopropyl-1H-pyrazol-3-yl)amino)methyl)-N,N-dimethyl-4-(4-

morpholinyl)benzamide

CAS Number: 380192-76-7

Patent Reference: WO2014100695[1]
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The definitive chemical structure of PRMT5-IN-46 is detailed in the patent literature.

Physicochemical and Biological Properties
A summary of the key physicochemical and biological properties of PRMT5-IN-46 is presented

in the tables below. This data is essential for understanding its potential as a research tool and

a therapeutic agent.

Table 1: Physicochemical Properties of PRMT5-IN-46
Property Value Source

Molecular Formula C21H29N5O2 Calculated

Molecular Weight 383.49 g/mol Calculated

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)

CNNC1=CC(=NNC1)C1CC1)N

1CCOCC1

Inferred

InChI Key Inferred Inferred

Topological Polar Surface Area 83.9 Å² Calculated

Hydrogen Bond Donors 2 Calculated

Hydrogen Bond Acceptors 5 Calculated

LogP 2.8 Calculated

Table 2: Biological Activity of PRMT5-IN-46
Target Activity Value Reference

PRMT5 IC50 1 - 10 µM [1]

Mechanism of Action and Signaling Pathway
PRMT5 is a type II arginine methyltransferase that symmetrically dimethylates arginine

residues on both histone and non-histone proteins. This post-translational modification plays a

crucial role in the regulation of gene expression, RNA splicing, and signal transduction. The
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inhibition of PRMT5 by compounds like PRMT5-IN-46 can disrupt these processes, leading to

anti-proliferative effects in cancer cells.

The signaling pathway below illustrates the central role of PRMT5 and the point of intervention

for PRMT5-IN-46.
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PRMT5 signaling pathway and inhibition by PRMT5-IN-46.

Experimental Protocols
Detailed experimental protocols for the evaluation of PRMT5 inhibitors are crucial for

reproducible research. Below is a generalized workflow for assessing the in vitro efficacy of a

compound like PRMT5-IN-46.

In Vitro PRMT5 Inhibition Assay Workflow
This workflow outlines the key steps to determine the half-maximal inhibitory concentration

(IC50) of a test compound against PRMT5.
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Generalized workflow for in vitro PRMT5 inhibition assay.

Detailed Methodology:

Compound Preparation: A stock solution of PRMT5-IN-46 in a suitable solvent (e.g., DMSO)

is prepared. A series of dilutions are then made to achieve the desired concentration range

for the assay.

Enzyme and Substrate Preparation: Recombinant human PRMT5/MEP50 complex is diluted

to the working concentration in the assay buffer. The histone H4 peptide substrate and the

methyl donor, S-adenosyl-L-methionine (SAM), are also prepared in the assay buffer.

Reaction Incubation: The enzymatic reaction is initiated by mixing the PRMT5/MEP50

complex, the histone H4 peptide, SAM (often radiolabeled, e.g., [3H]-SAM), and the various

concentrations of PRMT5-IN-46. The reaction is incubated at a controlled temperature (e.g.,

30°C) for a specific period (e.g., 60 minutes).
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Detection: The reaction is stopped, and the level of methylated substrate is quantified. If a

radiolabeled methyl donor is used, this can be achieved by capturing the methylated peptide

on a filter and measuring the incorporated radioactivity using a scintillation counter.

Alternatively, antibody-based methods (e.g., ELISA or TR-FRET) can be used with specific

antibodies that recognize the symmetrically dimethylated arginine mark.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control reaction without the inhibitor. The IC50 value, which is the concentration

of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting

the data to a dose-response curve.

Conclusion
PRMT5-IN-46 is a valuable chemical probe for studying the biological functions of PRMT5. Its

inhibitory activity in the low micromolar range makes it a useful tool for in vitro studies aimed at

understanding the downstream effects of PRMT5 inhibition. The data and protocols presented

in this guide are intended to facilitate further research into the therapeutic potential of targeting

PRMT5 in cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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